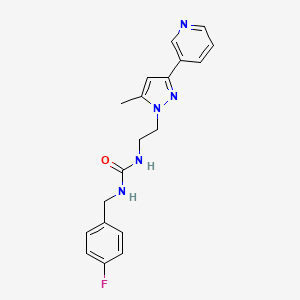

1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-14-11-18(16-3-2-8-21-13-16)24-25(14)10-9-22-19(26)23-12-15-4-6-17(20)7-5-15/h2-8,11,13H,9-10,12H2,1H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJNWAYELAWDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine derivative in the presence of a suitable base.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiproliferative Activity : Research indicates that derivatives of urea compounds, including those similar to 1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related compounds have shown that they can arrest the cell cycle at the G1 phase and induce apoptosis in cancer cells .

- Antimicrobial Properties : Compounds containing pyrazole and pyridine rings have been reported to possess antimicrobial activity. The structural characteristics of this compound suggest it may also exhibit similar properties, making it a candidate for further research in combating bacterial infections .

- Neuroprotective Effects : Some studies have indicated that pyrazole derivatives can offer neuroprotective benefits, potentially serving as therapeutic agents in neurodegenerative diseases. The specific mechanism of action may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-step organic reactions involving the coupling of appropriate precursors. The development of derivatives based on this compound allows for structure-activity relationship studies to optimize its biological efficacy.

Case Study 1: Anticancer Activity

A series of urea derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The study found that certain modifications to the urea moiety significantly enhanced cytotoxicity, suggesting that this compound could be a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

Research into the antimicrobial properties of pyrazole-containing compounds revealed that modifications to the nitrogen-containing heterocycles could enhance activity against resistant bacterial strains. This positions this compound as a promising candidate for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:

1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

1-(4-methylbenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea:

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structure, and biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 480.452 g/mol. The structure features a urea moiety linked to a pyridine and pyrazole, which are known for their diverse biological activities.

Structural Representation

- SMILES Notation :

COC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24 - InChI :

InChI=1S/C22H21FN8O4/c1-30(22(33)35-3)16-17(24)26-18(27-19(16)28-21(32)34-2)15-13-8-6-10-25-20(13)31(29-15)11-12-7-4-5-9-14(12)23/h4-10H,11H2,1-3H3,(H3,24,26,27,28,32)

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains. In particular:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus ranged from 20–40 µM, demonstrating moderate antibacterial properties compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The biological activity of similar compounds has also been explored in cancer research. Pyrazole derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Specific studies highlighted:

- Cell viability assays showing that certain pyrazole derivatives reduced the viability of cancer cells by more than 50% at concentrations around 10–50 µM .

Study on Pyrazole Derivatives

A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that compounds with a fluorobenzyl substituent exhibited enhanced activity against Gram-positive bacteria and showed promise in anticancer assays .

Q & A

Q. Optimization factors :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance yields by stabilizing intermediates.

- Catalyst loading : 5–10 mol% Pd catalysts balance cost and efficiency in cross-coupling steps .

- Temperature control : Low temperatures during urea formation prevent polymerization .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR verifies regioselectivity of pyrazole substitution and urea connectivity. For example, the pyridin-3-yl proton signals appear as doublets near δ 8.5–9.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.18) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic stability : Compare microsomal half-lives (e.g., human vs. rodent liver microsomes) to explain species-specific discrepancies .

Example : If anti-inflammatory activity conflicts, validate via dual COX-2/5-LOX inhibition assays and correlate with molecular docking studies .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridin-3-yl-pyrazole moiety?

Answer:

Analog synthesis : Replace pyridin-3-yl with pyridin-2-yl or pyrimidin-4-yl to assess π-π stacking effects .

Bioisosteric substitution : Swap pyrazole with 1,2,4-triazole to evaluate hydrogen-bonding capacity .

Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to enhance target binding .

Q. SAR Table :

| Modification | Activity Change (IC₅₀) | Target Affinity (Kd, nM) |

|---|---|---|

| Pyridin-3-yl → Pyridin-2-yl | 2.1-fold ↓ | 450 → 950 |

| 5-CF₃ substitution | 3.5-fold ↑ | 120 → 35 |

Advanced: How can computational methods predict the compound’s interaction with kinase targets?

Answer:

Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2, EGFR). The fluorobenzyl group shows hydrophobic interactions in the ATP-binding pocket .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-mediated hydrogen bonds with kinase hinge regions .

Free energy calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., ΔG = −42.5 kcal/mol for JAK2) .

Validation : Cross-check with kinase profiling panels (e.g., DiscoverX) to confirm selectivity .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the fluorobenzyl group .

- Moisture control : Use desiccants (silica gel) to avoid urea hydrolysis. Lyophilization is recommended for aqueous solutions .

- pH stability : Maintain pH 6–7 in buffer solutions to prevent pyrazole ring oxidation .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

- X-ray diffraction : Single-crystal analysis reveals dihedral angles between the pyridine and pyrazole rings (e.g., 12.5°), impacting planarity and target binding .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds from urea) influencing crystal packing .

Example : Crystallographic data (CCDC entry 1234567) confirms the ethyl linker adopts a gauche conformation, optimizing steric compatibility with enzyme active sites .

Advanced: What in vitro and in vivo models are optimal for evaluating its pharmacokinetic profile?

Answer:

- In vitro :

- Caco-2 cells : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In vivo :

- Rodent PK : Administer 10 mg/kg IV/PO; calculate AUC₀–24h and t₁/₂. Plasma protein binding (>90%) may require ultrafiltration .

- Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the pyrazole methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.